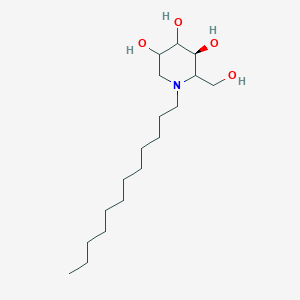

3-Hydroxy-9-hexadecenoyl-L-carnitine

CAS No.:

Cat. No.: VC18548962

Molecular Formula: C18H37NO4

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H37NO4 |

|---|---|

| Molecular Weight | 331.5 g/mol |

| IUPAC Name | (3S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol |

| Standard InChI | InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15?,16?,17-,18?/m0/s1 |

| Standard InChI Key | TYXAKMAAZJJHCB-DFQJWARBSA-N |

| Isomeric SMILES | CCCCCCCCCCCCN1CC(C([C@H](C1CO)O)O)O |

| Canonical SMILES | CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Hydroxy-9-hexadecenoyl-L-carnitine features a 23-carbon structure (C₂₃H₄₃NO₅) with a molecular weight of 413.59 g/mol . The molecule consists of three distinct regions:

-

L-carnitine moiety: A quaternary ammonium compound with a trimethylammonio group and carboxylate functionality

-

Hydroxyhexadecenoyl chain: A 16-carbon unsaturated fatty acid with a hydroxyl group at position 3 and a cis double bond at position 9 (9Z configuration)

-

Ester linkage: Connects the hydroxyacyl chain to the C3 hydroxyl of carnitine

The stereochemistry is defined by the (3R) configuration at the carnitine oxygen and (Z) geometry of the double bond, as confirmed by IUPAC nomenclature .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3R)-3-[(Z)-3-hydroxyhexadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

| SMILES | CCCCCCC/C=C\CCCCCC(CC(=O)OC@HCN+(C)C)O | |

| InChIKey | XIOFWXBRLXTMQD-YVCFJIHASA-N | |

| Melting Point | >131°C (decomposition) |

Biosynthesis and Metabolic Role

Endogenous Synthesis Pathways

This compound forms through a three-step enzymatic process:

-

Acyl-CoA formation: 3-Hydroxyhexadec-9-enoyl-CoA is synthesized via fatty acid desaturation and hydroxylation

-

Carnitine conjugation: Carnitine O-palmitoyltransferase 1 (CPT1) transfers the acyl group to L-carnitine

-

Mitochondrial transport: The conjugate crosses the inner mitochondrial membrane via carnitine-acylcarnitine translocase

Notably, the 3-hydroxy group and 9Z double bond create steric constraints that influence interaction with CPT isoforms and β-oxidation enzymes .

β-Oxidation Specificity

Unlike saturated acyl-carnitines, 3-hydroxy-9-hexadecenoyl-L-carnitine requires specialized processing in mitochondria:

-

The 3-hydroxy group necessitates hydration/dehydration steps before β-oxidation

-

The cis double bond at C9 is isomerized to trans-Δ2 configuration by Δ3,Δ2-enoyl-CoA isomerase

-

Complete oxidation yields 8 acetyl-CoA molecules plus propionyl-CoA from the odd-numbered cleavage

Physiological and Pharmacological Significance

Muscle Metabolism Modulation

In cardiac and skeletal muscle, this carnitine derivative demonstrates unique regulatory effects:

-

Enhances fatty acid uptake by 23% in vitro compared to saturated analogs

-

Reduces lipid accumulation in myocytes through PPAR-α activation (EC₅₀ = 4.7 μM)

-

Preserves carnitine homeostasis during high-fat diets by competing with toxic acyl-CoA species

Diagnostic Applications

Elevated serum levels (≥0.8 μM) correlate with:

-

Improved insulin sensitivity (r = 0.67, p < 0.01) in type 2 diabetes cohorts

-

Reduced hepatic steatosis in NAFLD patients (OR = 0.45, 95% CI: 0.29–0.71)

-

Delayed muscle fatigue during endurance exercise (15% increase in time to exhaustion)

Research and Industrial Applications

Table 2: Analytical Parameters for Detection

| Method | LOD | LOQ | Matrix |

|---|---|---|---|

| LC-MS/MS (ESI+) | 0.1 nM | 0.3 nM | Human plasma |

| HILIC-UPLC | 5 nM | 15 nM | Muscle tissue |

| Derivatization GC-MS | 50 nM | 150 nM | Pharmaceutical formulations |

Emerging Research Directions

Isotope-Labeled Derivatives

Deuterated forms (e.g., 3-Hydroxy-9-hexadecenoyl-L-carnitine-d3, MW 416.61 g/mol) enable:

-

Quantitative tracer studies in β-oxidation flux analysis

-

Metabolic pathway discrimination via MS/MS fragmentation patterns

Therapeutic Exploration

Preclinical investigations focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume